molecular formula C4Br2N2O4S B014878 2,5-Dibromo-3,4-dinitrothiophene CAS No. 52431-30-8

2,5-Dibromo-3,4-dinitrothiophene

Cat. No. B014878
CAS RN: 52431-30-8
M. Wt: 331.93 g/mol
InChI Key: AHGHPBPARMANQD-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 2,5-Dibromo-3,4-dinitrothiophene involves efficient dinitration protocols applied to 2,5-dihalothiophenes, yielding products like 2,5-dibromo-3,4-dinitrothiophene with high efficiency (approx. 80-95% yields). This compound, along with its derivatives, has been characterized through crystallization and X-ray crystallography, showcasing its ability to form interesting solid-state assemblies due to halogen-bonding interactions between the halogen and nitro groups (Wen & Rasmussen, 2007).

Molecular Structure Analysis The crystallization of 2,5-Dibromo-3,4-dinitrothiophene occurs in the monoclinic space group C2/c, with specific lattice parameters highlighting its unique molecular geometry conducive to halogen bonding. This structural characterization provides insights into the molecular interactions and stability of the compound under solid-state conditions (Wen & Rasmussen, 2007).

Chemical Reactions and Properties 2,5-Dibromo-3,4-dinitrothiophene participates in various chemical reactions due to its reactive dinitro and dibromo groups. For instance, its reaction with secondary amines forms novel compounds, showcasing its versatility in organic synthesis and the potential for further derivatization (Mugnoli et al., 1980).

Physical Properties Analysis The physical properties of 2,5-Dibromo-3,4-dinitrothiophene, such as its crystallization behavior and solid-state structure, are crucial for understanding its stability, reactivity, and potential applications in material science. The detailed crystallographic data provide a foundation for exploring its use in various fields (Wen & Rasmussen, 2007).

Chemical Properties Analysis The chemical properties of 2,5-Dibromo-3,4-dinitrothiophene, derived from its functional groups, suggest high reactivity, particularly in nucleophilic substitution reactions and in forming complexes with various reagents. This reactivity is key to its applications in synthesis and material science (Mugnoli et al., 1980).

Safety And Hazards

2,5-Dibromo-3,4-dinitrothiophene is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

2,5-Dibromo-3,4-dinitrothiophene has become an important precursor to a variety of low band gap polymeric systems . It can be used in the Pd-catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers .

properties

IUPAC Name

2,5-dibromo-3,4-dinitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2N2O4S/c5-3-1(7(9)10)2(8(11)12)4(6)13-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGHPBPARMANQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292696
Record name 2,5-Dibromo-3,4-dinitrothiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3,4-dinitrothiophene

CAS RN

52431-30-8
Record name 52431-30-8
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Record name 52431-30-8
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Record name 2,5-Dibromo-3,4-dinitrothiophene
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Record name 2,5-Dibromo-3,4-dinitrothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
161
Citations
L Wen, SC Rasmussen - Journal of Chemical Crystallography, 2007 - Springer
Using new nitration protocols, we have been able to efficiently dinitrate 2,5-dihalothiophenes with yields of ∼80–95%. The resulting products 2,5-dibromo-3,4-dinitrothiophene (1), 2,5-…
J Kulhánek, M Ludwig, F Bureš, J Tydlitát - Chemistry of Heterocyclic …, 2017 - Springer
3,4-Dinitrothiophene has been utilized as a central acceptor unit in quadrupolar D-π-A-π-D push-pull-push chromophores. Employing cross-coupling and Knoevenagel reactions, nine …
Y Moon, C Lee, H Kim, Y Kim - Advanced Electronic Materials, 2018 - Wiley Online Library
Here, it is reported that organic field‐effect transistors (OFETs) with n‐type conjugated polymer, poly[{2,5‐bis‐(2‐octhyldodecyl)‐3,6‐bis‐(thien‐2‐yl)‐pyrrolo[3,4‐c]pyrrole‐1,4‐diyl}‐co‐{…
S Akoudad, J Roncali - Chemical Communications, 1998 - pubs.rsc.org
The synthesis of narrow bandgap (Eg) conjugated polymers1 has been a focus of considerable interest, motivated by their high visible transparency, their ability to be p-and n-doped, …
Number of citations: 141 0-pubs-rsc-org.brum.beds.ac.uk
AL Lücke, S Wiechmann, T Freese, Z Guan… - … für Naturforschung B, 2016 - degruyter.com
The anion of N-phenylsydnone, which can be generated on treatment of N-phenylsydnone with cyanomethyllithium without decomposition, can be represented as tripolar zwitterionic …
T Tiyasakulchai - 2018 - digital.car.chula.ac.th
Direct arylation polymerization (DArP) is a new palladium-catalyzed cross-coupling method to synthesize conjugated copolymers. This reaction can generate CC bonds between simple …
Number of citations: 0 digital.car.chula.ac.th
R Mozingo, SA Harris, DE Wolf… - Journal of the …, 1945 - ACS Publications
The occurrence of a sulfur atom in many natural products has led us to investigations, of the hydrogenation of sulfur-containing compounds which would contain groups or structures …
Number of citations: 107 0-pubs-acs-org.brum.beds.ac.uk
PH Huang, YD Cheng, YS Wen, MCP Yeh… - … Section E: Structure …, 2005 - scripts.iucr.org
The title compound, C24H26N2O4S, is a precursor for the production of low band gap conjugated polymers. The dihedral angles between the thiophene and benzene rings are 31.5 (1) …
Number of citations: 5 scripts.iucr.org
SA Al-Taweel, HF Al-Saraierh - … , Sulfur, and Silicon and the Related …, 1999 - Taylor & Francis
A versatile synthetic route involving the use of organotin compounds has been applied for the preparation of functionalized oligothiophenes. Substituted bithiophenes have been …
SA Al-Taweel, FF AL-Adaileh, HM El Ghanem
Number of citations: 0

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